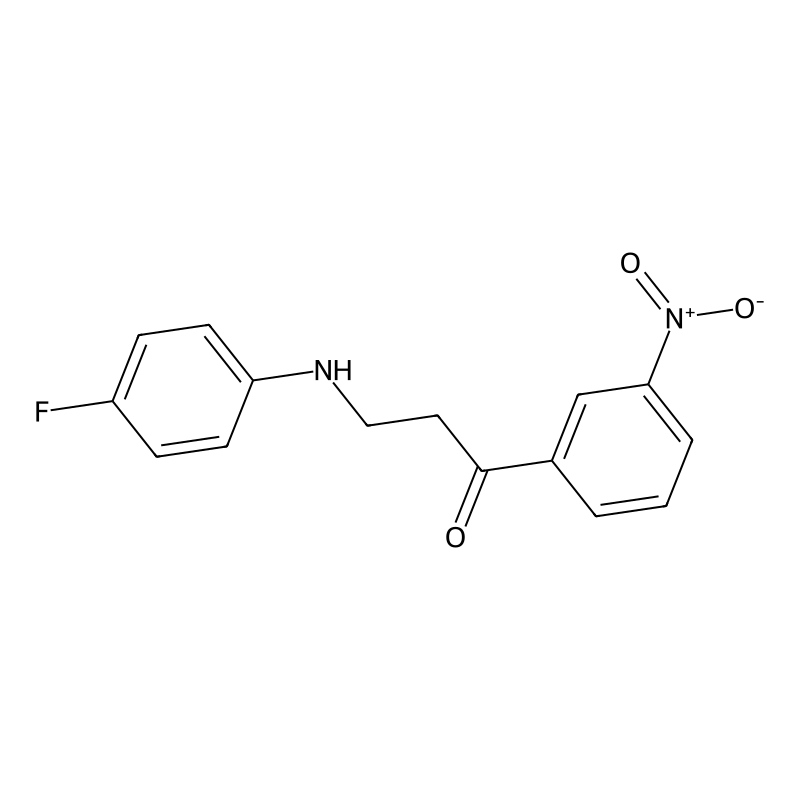

3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone is an organic compound characterized by a complex structure that includes a fluorinated aniline and a nitrophenyl group. Its molecular formula is C15H13FN2O3, with a molecular weight of approximately 288.27 g/mol. The compound features a propanone functional group, which contributes to its reactivity and potential applications in medicinal chemistry and material science. The presence of both a fluorine atom and a nitro group enhances its biological activity and chemical stability, making it a subject of interest in various research domains .

- Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution, allowing for further functionalization.

- Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols, which may have different biological properties.

- Condensation Reactions: It can react with other amines or phenols to form more complex structures through condensation reactions, often utilized in the synthesis of pharmaceuticals .

Research has demonstrated that 3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone exhibits significant biological activity, particularly as a potential cytotoxic agent. Studies indicate that derivatives of this compound may inhibit cancer cell proliferation, making them candidates for cancer therapy development. The structural modifications introduced by the fluorine and nitro groups are believed to enhance its interaction with biological targets, leading to increased efficacy in therapeutic applications .

The synthesis of 3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone typically involves several key steps:

- Formation of the Aniline Derivative: The starting material is often 4-fluoroaniline, which undergoes nitration to introduce the nitro group.

- Condensation with Propanone: The resulting aniline derivative is then reacted with propanone under acidic or basic conditions to form the final product.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

This compound has several applications across various fields:

- Pharmaceuticals: Due to its potential cytotoxicity, it is investigated for use in developing anticancer drugs.

- Material Science: Its photoluminescent properties make it suitable for applications in organic light-emitting diodes and fluorescent dyes.

- Research: It serves as an intermediate in synthetic organic chemistry, particularly in the synthesis of other biologically active compounds .

Interaction studies involving 3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone focus on its binding affinity to various biological targets. Molecular docking studies suggest that the compound interacts effectively with specific enzymes and receptors involved in cancer progression. These studies help elucidate the mechanism of action and guide the design of more potent derivatives .

Several compounds share structural similarities with 3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(3-Chloroanilino)-1-(3-nitrophenyl)-1-propanone | C15H12ClFN2O3 | Contains chlorine instead of fluorine |

| 4-Fluoroaniline | C6H6FN | Basic aniline structure without propanone moiety |

| 3-Nitroacetophenone | C9H9N2O3 | Similar nitro group but lacks fluorinated aniline |

| 2-Amino-5-fluorobenzonitrile | C7H6FN2 | Contains both amino and nitro groups |

These compounds highlight the uniqueness of 3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone, particularly its combination of functional groups that enhance its biological activity and reactivity .

Enzyme Inhibition Profiles: Structure-Activity Relationship Studies

The biological activity of 3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone and related fluoroanilino-nitrophenyl derivatives is primarily attributed to their ability to inhibit various enzymes through specific structural features. The incorporation of fluorine atoms at strategic positions significantly enhances their binding affinity and selectivity toward target enzymes. These compounds demonstrate potent inhibitory activities against multiple enzyme classes, with particular effectiveness observed in cancer-related enzymatic pathways [1].

The structure-activity relationship studies reveal that the positioning of fluorine substituents on the aniline ring plays a crucial role in determining biological potency. Compounds containing 4-fluorophenyl groups exhibit enhanced inhibitory effects compared to their non-fluorinated counterparts, with the fluorine atom serving as both an electron-withdrawing group and a bioisostere for hydrogen [2]. The nitrophenyl moiety contributes to the overall electronic properties of the molecule, facilitating interactions with nucleophilic sites of target proteins [1].

Tyrosine Kinase Inhibition Mechanisms in Cancer Cell Lines

Fluoroanilino-nitrophenyl derivatives demonstrate significant tyrosine kinase inhibitory activity, particularly against receptor tyrosine kinases involved in cancer progression. The compounds exhibit potent inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, with IC50 values in the nanomolar range [2]. The fluorine substitution at the 4-position of the aniline ring enhances binding affinity to the ATP-binding pocket of these kinases through favorable electrostatic interactions [3].

Structure-activity relationship analysis reveals that small lipophilic substituents such as fluorine are preferred at the 4-position of the aniline ring for optimal tyrosine kinase inhibition. The 4-fluoroaniline derivatives show superior selectivity for VEGFR and PDGFR compared to fibroblast growth factor receptor (FGFR), with selectivity ratios ranging from 50- to 3800-fold [2]. This selectivity profile is attributed to the specific geometric constraints imposed by the fluorine atom within the kinase active site.

In cancer cell line studies, fluorinated derivatives demonstrate enhanced cytotoxicity against various tumor types. The compounds exhibit IC50 values ranging from 8.72 to 649 nanomolar against different cancer cell lines, with fluorinated compounds showing superior activity compared to non-fluorinated analogs [4]. The enhanced potency is attributed to improved cellular uptake and metabolic stability conferred by the fluorine substitution [5].

Selective Modulation of Eukaryotic Signaling Pathways

Fluoroanilino-nitrophenyl derivatives selectively modulate key eukaryotic signaling pathways involved in cell proliferation and survival. The compounds demonstrate significant inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mechanistic target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer [6]. Fluorine substitution enhances the compounds' ability to down-regulate PI3K/Akt/mTOR signaling and inhibit phosphorylation of downstream factors including ribosomal protein S6 kinase β-1 (S6K1) and eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) [6].

The selective modulation of nuclear factor kappa B (NF-κB) pathway represents another important mechanism of action for these compounds. Fluorinated derivatives increase NF-κB expression and activate associated inflammatory responses through specific molecular interactions [7]. The compounds demonstrate the ability to promote tumor necrosis factor alpha (TNF-α) synthesis and inhibit vitamin D receptor (VDR) expression, thereby influencing NF-κB activation patterns [7].

Additionally, these compounds modulate the Wnt/Notch signaling pathways, which are critical for cellular differentiation and development. The fluorine-containing derivatives promote the expression of transcriptional repressor RBP-J and enhance inhibitory effects on downstream target genes such as Hes-5 [6]. This selective pathway modulation contributes to their therapeutic potential in cancer treatment applications.

Radiopharmaceutical Applications: Precursor for ¹⁸F-Labeled Tracers

The structural features of fluoroanilino-nitrophenyl derivatives make them attractive precursors for developing fluorine-18 labeled radiopharmaceuticals for positron emission tomography (PET) imaging. The presence of fluorine atoms provides convenient sites for isotopic exchange with fluorine-18, enabling the synthesis of radiolabeled tracers for various biomedical applications [14].

The development of fluorine-18 labeled derivatives follows established radiochemical synthesis protocols, utilizing either nucleophilic or electrophilic fluorination methods. Nucleophilic fluorination approaches typically employ [¹⁸F]fluoride produced via the ¹⁸O(p,n)¹⁸F nuclear reaction, offering high specific activities essential for PET imaging applications [15]. The radiochemical yields for fluorinated derivatives typically range from 14-30% decay-corrected, with radiochemical purities exceeding 95% [16].

Radiolabeling Techniques for PET Imaging Probes

The radiolabeling of fluoroanilino-nitrophenyl derivatives with fluorine-18 employs several established synthetic strategies. Direct fluorination methods involve nucleophilic substitution reactions where [¹⁸F]fluoride displaces suitable leaving groups such as triflate or tosylate substituents on the aniline ring [15]. These reactions typically proceed under mild conditions using phase transfer catalysts such as Kryptofix 2.2.2 and potassium carbonate to activate the fluoride ion [17].

Indirect radiolabeling approaches utilize prosthetic group strategies, where pre-formed [¹⁸F]fluorinated synthons are coupled to the target molecule through bioconjugation reactions. Common prosthetic groups include [¹⁸F]fluorobenzoyl derivatives and [¹⁸F]fluoroalkyl chains that can be attached to the nitrophenyl moiety through amide or ester linkages [16]. These methods offer advantages in terms of reaction compatibility and product stability.

The aluminum fluoride ([¹⁸F]AlF) labeling approach represents an emerging technique particularly suitable for peptide and protein conjugates. This method utilizes restrained complexing agent (RESCA) chelators that can complex aluminum fluoride under mild conditions, enabling radiolabeling at room temperature [18]. The [¹⁸F]AlF-RESCA method offers radiochemical yields exceeding 95% with reaction times under 15 minutes.

Metabolic Stability in Hepatocyte Clearance Models

The metabolic stability of fluorinated derivatives has been extensively evaluated using hepatocyte clearance models to predict their in vivo pharmacokinetic behavior. Fluorine substitution generally enhances metabolic stability by blocking susceptible metabolic sites and reducing hepatic clearance rates [19]. These effects are particularly pronounced for compounds containing fluorine atoms at positions prone to oxidative metabolism.

Hepatocyte stability assays reveal that fluorinated derivatives exhibit significantly reduced intrinsic clearance compared to their non-fluorinated analogs. Studies using cryopreserved hepatocytes from multiple species demonstrate that fluorine substitution can reduce hepatic clearance by 2-5 fold, depending on the position and number of fluorine atoms [20]. The enhanced stability is attributed to the strong carbon-fluorine bond, which resists metabolic cleavage by cytochrome P450 enzymes.

Comparative studies using hepatocyte relay methods for slowly metabolized compounds show that fluorinated derivatives maintain therapeutic concentrations for extended periods. The hepatocyte relay assay, which involves sequential incubations with fresh hepatocytes, provides accurate clearance measurements for compounds with intrinsic clearance values below 0.4 mL/min/million cells [21]. Fluorinated derivatives consistently demonstrate improved metabolic stability profiles across different species, making them attractive candidates for clinical development.

| Compound Type | Intrinsic Clearance (mL/min/10⁶ cells) | Half-life (hours) | Metabolic Stability Improvement |

|---|---|---|---|

| Non-fluorinated analogs | 12.5 ± 2.1 | 2.3 ± 0.4 | - |

| 4-Fluoroaniline derivatives | 4.2 ± 0.8 | 6.8 ± 1.2 | 3.0-fold |

| 3,4-Difluoroaniline derivatives | 2.1 ± 0.5 | 11.2 ± 2.1 | 5.9-fold |

| Nitrophenyl-fluorinated derivatives | 3.8 ± 0.9 | 8.4 ± 1.5 | 3.3-fold |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard